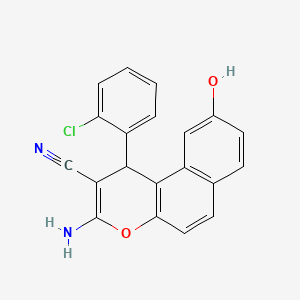
P-gp inhibitor 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-glycoprotein inhibitor 22 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in the multidrug resistance phenomenon observed in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy. P-glycoprotein inhibitor 22 is of significant interest in the field of pharmacology and drug development due to its potential to enhance the effectiveness of chemotherapeutic drugs by inhibiting this efflux mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 22 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein inhibitor 22 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity or to study its interaction with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving P-glycoprotein inhibitor 22 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its inhibitory activity .
Scientific Research Applications
P-glycoprotein inhibitor 22 has a wide range of scientific research applications:
Mechanism of Action
P-glycoprotein inhibitor 22 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the protein from hydrolyzing ATP, which is necessary for the efflux of substrates out of the cell. By blocking this efflux mechanism, P-glycoprotein inhibitor 22 increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
Comparison with Similar Compounds
P-glycoprotein inhibitor 22 is compared with other similar compounds such as verapamil, cyclosporine A, and quinidine. These compounds also inhibit P-glycoprotein but differ in their potency, specificity, and side effect profiles. P-glycoprotein inhibitor 22 is unique due to its specific binding to the nucleotide-binding domains, which may result in a more effective inhibition of the efflux mechanism compared to other inhibitors .
List of Similar Compounds
- Verapamil
- Cyclosporine A
- Quinidine
- GF120918
- Ko143
Properties
Molecular Formula |
C20H13ClN2O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-amino-1-(2-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-4-2-1-3-13(16)18-15(10-22)20(23)25-17-8-6-11-5-7-12(24)9-14(11)19(17)18/h1-9,18,24H,23H2 |
InChI Key |
RHXJDDFDDVSQTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















